REACTION_CXSMILES
|
[C:1]([C:5]1[CH:12]=[CH:11][C:8](C=C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>O>[C:1]([CH:5]1[CH2:12][CH2:11][CH2:8][CH2:7][CH2:6]1)([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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300 g
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Type
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reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C)C=C1
|
Name
|
polystyrene
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
post-treatment were conducted in the same manner as in Preparation Example 1 except that the hydrogenation conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |